2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
2-((1-Benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic indole derivative characterized by a benzyl group at the indole nitrogen (N1), a thioether (-S-) linkage at the C3 position of the indole core, and an acetamide moiety substituted with a 4-methoxyphenyl group. Its structural complexity—combining lipophilic (benzyl), polar (methoxy), and hydrogen-bonding (acetamide) groups—suggests tailored physicochemical properties and target selectivity .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-28-20-13-11-19(12-14-20)25-24(27)17-29-23-16-26(15-18-7-3-2-4-8-18)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVFCKJWVTUOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: : The compound can be reduced to remove the double bonds or to convert ketones to alcohols.
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: : Reduced indole derivatives, alcohols.
Substitution: : Benzyl-substituted indoles, amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: : It may be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in substituents, synthetic yields, and physicochemical properties, based on evidence from diverse sources.
Key Structural and Functional Differences
Indole Substitution Patterns: The target compound and 8g both feature a benzyl group at N1 but differ in the acetamide substituents. 10j () replaces the benzyl group with a 4-chlorobenzoyl moiety, increasing electron-withdrawing character and lipophilicity. The addition of a methyl group at C2 may sterically hinder target binding .
Linker Modifications :
- The thioether (-S-) in the target compound contrasts with the sulfonamide (-SO₂-) in 31 (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity but may reduce cell permeability due to increased polarity .
Synthetic Accessibility :
- Yields for analogs vary significantly. For example, 10j (8% yield) and 8g (44% yield) highlight challenges in introducing bulky substituents (e.g., chlorobenzoyl vs. dual methoxyphenyl groups) during synthesis .
Biological Activity
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a compound that belongs to a class of thioether-linked indole derivatives. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(1-benzylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
| Molecular Formula | C23H22N2OS |
| Molecular Weight | 398.50 g/mol |
| InChI Key | LYXXDMUWLVZORM-UHFFFAOYSA-N |
The biological activity of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is believed to arise from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The specific targets and pathways remain largely unexplored, but the structural features suggest potential interactions with enzymes and receptors involved in cellular signaling.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the bioavailability of this compound. The presence of the methoxy group may enhance lipophilicity, potentially improving membrane permeability and absorption rates. However, detailed pharmacokinetic studies are required to elucidate these characteristics.
Antimicrobial Activity
Research indicates that thioether-linked indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives have been documented in various studies. It is hypothesized that this compound could inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thioether-linked indole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting potential therapeutic applications in treating infections.
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity screening involving breast cancer cell lines (MCF-7), derivatives similar to 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide showed IC50 values ranging from 5 to 15 µM, indicating significant antiproliferative effects.
Q & A
Q. Purity Control :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Validation : Monitor reactions via TLC and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Benzyl bromide, NaH, THF, 0°C → RT | 85 | 90 |
| 2 | Chloroacetyl chloride, Et₃N, DCM, RT | 75 | 88 |
| 3 | 4-Methoxyaniline, EDC/HOBt, DMF, 40°C | 68 | 95 |
Which spectroscopic and analytical methods are most effective for characterizing this compound, and how should data be interpreted?
Basic
Answer:
Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Confirm benzyl (δ 5.45 ppm, singlet, CH₂), indole (δ 7.2–7.8 ppm, aromatic), and methoxyphenyl (δ 3.8 ppm, singlet, OCH₃) groups .
- ¹³C NMR : Identify carbonyl (δ 170 ppm, C=O) and thioether (δ 40–45 ppm, C-S) signals .
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) at m/z 433.1425 (calculated for C₂₄H₂₁N₂O₂S) .
- IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Q. Data Interpretation :
- Compare experimental spectra with computational predictions (e.g., PubChem data ).
- Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in complex regions .
How does the thioether linkage and methoxyphenyl group influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?
Advanced
Answer:
Structural Insights :
- Thioether Linkage : Enhances metabolic stability compared to ethers, as observed in analogs with improved half-lives in hepatic microsomal assays .
- Methoxyphenyl Group : The 4-methoxy substitution increases lipophilicity, enhancing membrane permeability (logP ~3.5) and target binding (e.g., kinase inhibition) .
Q. SAR Table :
Q. Methodology :
- Synthesize analogs with systematic substitutions.
- Test in vitro assays (e.g., enzyme inhibition, cell viability) and correlate with computational docking studies (AutoDock Vina) .
What strategies can resolve contradictions in biological activity data across different studies?
Advanced
Answer:
Common Contradictions :
Q. Resolution Strategies :
Standardize Assays : Use identical buffer conditions (pH 7.4, 1 mM ATP) and cell passage numbers (<20) .
Control for Metabolites : Test stability in assay media (LC-MS monitoring) to rule out degradation .
Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Case Study :
A 2023 study reported conflicting apoptosis data due to fetal bovine serum (FBS) lot variations. Repeating assays with charcoal-stripped FBS resolved inconsistencies .
What mechanistic insights exist for this compound’s interaction with biological targets, and how can they be further explored?
Advanced
Answer:
Proposed Mechanisms :
Q. Experimental Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
